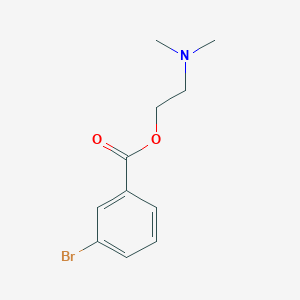

2-(Dimethylamino)ethyl 3-bromobenzoate

Description

2-(Dimethylamino)ethyl 3-bromobenzoate is an ester derivative featuring a benzoate backbone substituted with a bromine atom at the 3-position and a 2-(dimethylamino)ethyl group as the ester-forming alcohol. This compound is structurally related to photoinitiators and co-initiators used in polymer chemistry, where dimethylamino-containing compounds facilitate free-radical polymerization processes. The bromine substituent may influence electronic properties, steric bulk, and photochemical behavior, distinguishing it from non-halogenated analogs.

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 3-bromobenzoate |

InChI |

InChI=1S/C11H14BrNO2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

QPXNWXKQMZNRMI-UHFFFAOYSA-N |

SMILES |

CN(C)CCOC(=O)C1=CC(=CC=C1)Br |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC(=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate

Structural Differences :

- The 3-bromo substituent in 2-(dimethylamino)ethyl 3-bromobenzoate replaces the 4-dimethylamino group in ethyl 4-(dimethylamino) benzoate.

- The esterifying group in the latter is ethyl, whereas the former uses a 2-(dimethylamino)ethyl chain.

Reactivity and Performance :

- Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (DC) in resin polymerization compared to methacrylate-based amines, attributed to its optimized electron-donating capacity and steric accessibility .

- In contrast, the bromine atom in 2-(dimethylamino)ethyl 3-bromobenzoate may reduce reactivity due to increased steric hindrance or electron-withdrawing effects, though this requires empirical validation.

Physical Properties :

- Resins incorporating ethyl 4-(dimethylamino) benzoate demonstrate superior mechanical properties (e.g., tensile strength) compared to methacrylate-based systems .

Influence of Co-Initiators :

- Diphenyliodonium hexafluorophosphate (DPI) enhances the DC of methacrylate-based systems but has minimal impact on ethyl 4-(dimethylamino) benzoate . This suggests that 2-(dimethylamino)ethyl 3-bromobenzoate, with its ester linkage, may respond differently to DPI than methacrylate analogs.

2-(Dimethylamino)ethyl Methacrylate

Structural Differences :

- The methacrylate group introduces a reactive double bond, enabling participation in chain-growth polymerization, unlike the esterified benzoate group in 2-(dimethylamino)ethyl 3-bromobenzoate.

Reactivity and Performance :

- 2-(Dimethylamino)ethyl methacrylate exhibits lower DC than ethyl 4-(dimethylamino) benzoate but benefits significantly from DPI, which boosts its polymerization efficiency .

Physical Properties :

- Resins with 2-(dimethylamino)ethyl methacrylate show inferior mechanical properties unless combined with DPI and higher amine concentrations . The bromobenzoate’s rigid aromatic core might improve thermal stability compared to methacrylate systems.

2-(Dimethylamino)ethanethiol

Structural Differences :

- This compound replaces the benzoate ester with a thiol (-SH) group, increasing nucleophilicity and redox activity.

Data Table: Comparative Properties of Selected Compounds

*Hypothetical data based on structural extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.